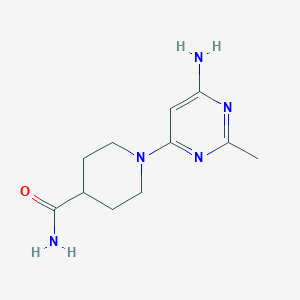

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-7-14-9(12)6-10(15-7)16-4-2-8(3-5-16)11(13)17/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMLPKKHBGIMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, often referred to as A-2-MPC, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

A-2-MPC features a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 6-amino-2-methylpyrimidine moiety. This unique structure positions it as a candidate for targeting various biological processes, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that A-2-MPC exhibits significant biological activity, particularly as an inhibitor of specific enzymes. The compound's structural characteristics suggest its potential to interact with various biological targets, including:

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown promising anti-inflammatory effects by inhibiting COX enzymes. For instance, pyrimidine derivatives have demonstrated IC50 values against COX-2 comparable to standard drugs like celecoxib .

- Protein Kinase B (Akt) Inhibition : Analogous compounds have been identified as selective inhibitors of PKB, showcasing nanomolar potency and selectivity over related kinases .

Binding Affinities

Interaction studies have highlighted the binding affinities of A-2-MPC to various biological targets. The compound is expected to be included in chemical libraries for high-throughput screening in drug discovery due to its promising structural features.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to A-2-MPC:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Contains a pyrrolo-pyrimidine moiety | Selective inhibitor of protein kinase B |

| 6-Chloropyrimidine derivatives | Chlorinated pyrimidines | Inhibitors of sphingosine 1-phosphate receptors |

| Pyrimido[5,4-d]pyrimidines | Bicyclic structures with pyrimidines | Anticancer activity through kinase inhibition |

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives related to A-2-MPC:

- Anti-inflammatory Studies : Compounds structurally related to A-2-MPC have been shown to suppress COX-2 activity effectively, suggesting that modifications in their structure can enhance anti-inflammatory properties .

- In Vivo Efficacy : Research on related piperidine derivatives has demonstrated their ability to inhibit tumor growth in animal models, indicating potential therapeutic applications in oncology .

- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrimidine ring can significantly enhance biological activity. For example, electron-releasing substituents have been associated with increased anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

The compound 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide (CAS No: 1538698-04-2) is an emerging chemical of interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and pharmacology, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to 1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives have been tested for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that such compounds could lead to significant reductions in tumor growth in vitro and in vivo models.

Antiviral Properties

The compound has also shown potential as an antiviral agent. Its structural analogs have been explored for their efficacy against various viral infections, including those caused by RNA viruses. In vitro studies suggest that modifications to the piperidine ring can enhance antiviral activity.

Biochemistry

Enzyme Inhibition Studies

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide serves as a valuable tool in enzyme inhibition studies. It has been utilized to probe the active sites of enzymes related to metabolic pathways. For example, researchers have used this compound to study its effect on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Pharmacology

Drug Development

The compound's unique structure makes it a candidate for drug development targeting neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including 1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, for their anticancer properties. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by targeting specific signaling pathways.

Case Study 2: Antiviral Activity

In a recent investigation, researchers assessed the antiviral activity of the compound against influenza virus strains. The findings revealed that it significantly reduced viral titers in infected cells, suggesting its potential as a therapeutic agent against influenza.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Journal of Medicinal Chemistry |

| Antiviral | Reduction in viral replication | Recent Virology Studies |

| Enzyme Inhibition | Modulation of DHFR activity | Biochemical Journal |

Table 2: Structural Modifications and Activity Correlation

| Modification Type | Structural Change | Activity Change |

|---|---|---|

| Methylation | Addition of methyl group | Increased potency |

| Halogenation | Substitution with halogen | Altered selectivity |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine Ring

- 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7): Replaces the 2-methyl group with chlorine and introduces an N-methyl carboxamide.

- 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 890094-31-2): Substitutes the carboxamide with a carboxylic acid, increasing hydrophilicity and altering ionization properties (pKa ~2–3 for carboxylic acid vs. ~0–1 for carboxamide). This impacts bioavailability and target engagement .

Functional Group Modifications

- The carboxylic acid group further differentiates solubility and target selectivity (molecular weight: 237.26 g/mol) .

Heterocyclic Variants Beyond Pyrimidine

Oxazole Derivatives (Hepatitis C Virus Inhibitors)

Compounds such as 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (C₂₉H₄₄ClN₄O₂) replace the pyrimidine with an oxazole ring. These derivatives exhibit moderate yields (57–61%) and high purity (>99.8%), with trifluoromethyl or fluorine substituents enhancing metabolic stability and potency against HCV .

Carboxamide vs. Carboxylic Acid Derivatives

| Compound | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | Carboxamide | ~265.3* | Balanced hydrophilicity, H-bonding |

| 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | Carboxylic Acid | ~269.7 | Increased solubility, ionizable |

| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | Carboxylic Acid | 237.26 | Reduced H-bonding, lower logP |

*Estimated based on structural similarity.

Vorbereitungsmethoden

Detailed Preparation Methods

Formation of Piperidine-4-carboxamide Intermediate

One common route involves the synthesis of 4-aminomethylpiperidine derivatives, which are then converted into the corresponding carboxamide. For example, starting from tert-butyl 4-cyanopiperidine-1-carboxylate, nucleophilic addition and subsequent reduction steps yield intermediates that can be acylated to form the carboxamide group.

- Key reagents and conditions:

- Use of n-butyllithium for lithiation at low temperatures (−78 °C) to generate reactive intermediates.

- Reaction with electrophiles such as 1-(bromomethyl)-4-tert-butylbenzene to introduce substituents.

- Reduction of nitriles to amines using borane in tetrahydrofuran (THF).

- Acylation with acid chlorides to form amides.

This sequence allows for the preparation of 4-carbamido-4-aminopiperidine intermediates suitable for further coupling steps.

Coupling with 6-Amino-2-methylpyrimidin-4-yl Moiety

The pyrimidine fragment bearing the 6-amino and 2-methyl substituents is typically introduced via nucleophilic substitution or amide bond formation with the piperidine intermediate.

- Coupling methods include:

- Use of coupling reagents such as 2-chloro-1-methylpyridinium iodide to activate carboxylic acid derivatives for amide bond formation.

- Reaction of amine-functionalized piperidine with pyrimidine acid derivatives under mild conditions in dichloromethane (CH2Cl2) at room temperature.

- Purification by extraction and drying over magnesium sulfate, followed by solvent removal under reduced pressure.

Alternative Synthetic Routes

Other documented methods involve:

- Hydroboration and cross-coupling reactions: For example, in situ hydroboration of tert-butyl 4-methylidenepiperidine-1-carboxylate followed by palladium-catalyzed cross-coupling to install substituents on the piperidine ring.

- Use of protecting groups: Carbamate protection of amines during multi-step synthesis, followed by deprotection using formic acid and formaldehyde under heating to remove protecting groups without affecting other functionalities.

- Amide formation via acid chloride intermediates: Acid chlorides are prepared and reacted with amines in the presence of aluminum chloride (AlCl3) catalysts under controlled temperatures (0 °C to room temperature) to afford amide linkages.

Reaction Conditions and Optimization

The preparation of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide requires careful control of reaction parameters:

| Step | Conditions | Notes |

|---|---|---|

| Lithiation and nucleophilic addition | −78 °C, inert atmosphere (N2) | Prevents side reactions; ensures selectivity |

| Reduction of nitrile to amine | Borane in THF, room temperature | Efficient reduction with minimal over-reduction |

| Acylation | Acid chloride, AlCl3 catalyst, 0 °C to RT | Controlled to avoid over-acylation or decomposition |

| Amide coupling | CH2Cl2 solvent, room temperature, coupling reagents (e.g., 2-chloro-1-methylpyridinium iodide) | Mild conditions preserve sensitive groups |

| Deprotection | Formic acid and formaldehyde, 100 °C, sealed tube | Removes carbamate protecting groups effectively |

Purification and Characterization

Purification techniques commonly employed include:

- Liquid-liquid extraction using ethyl acetate (EtOAc) and brine washes.

- Drying over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

- Column chromatography to isolate the pure product.

- Recrystallization from suitable solvents.

Characterization methods essential for confirming the structure and purity:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

- Infrared (IR) spectroscopy to confirm functional groups.

- Mass Spectrometry (MS) for molecular weight verification.

- Melting point determination to assess purity.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Piperidine Intermediate Synthesis | Lithiation, nucleophilic addition, reduction | n-BuLi, 1-(bromomethyl)-4-tert-butylbenzene, borane in THF | 4-Aminomethylpiperidine derivative |

| 2. Acylation | Reaction with acid chloride, AlCl3 catalyst | Acid chloride, AlCl3, CH2Cl2, 0 °C to RT | Piperidine-4-carboxamide intermediate |

| 3. Coupling with Pyrimidine | Amide bond formation via activated acid derivatives | 2-chloro-1-methylpyridinium iodide, CH2Cl2, RT | Final compound formation |

| 4. Deprotection | Removal of protecting groups | Formic acid, formaldehyde, 100 °C | Free amine and amide functionalities |

| 5. Purification and Characterization | Extraction, drying, chromatography, NMR, MS, IR | EtOAc, brine, MgSO4, silica gel, spectroscopic techniques | Pure and well-characterized compound |

Research Findings and Notes

- The synthetic routes are adaptable to variations in substituents on the pyrimidine or piperidine rings, allowing analog development.

- Reaction yields and purity depend heavily on strict control of temperature and atmosphere (inert gas).

- The use of mild coupling conditions preserves the sensitive amino and amide groups.

- Borane reduction is preferred over other reducing agents for selective conversion of nitriles to amines without over-reduction.

- The methods described have been validated in antiviral and medicinal chemistry research contexts, indicating their robustness and applicability.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine and piperidine moieties. Key steps include:

- Pyrimidine Core Formation : Cyclization of amidines or thioureas with β-keto esters under acidic conditions to generate the 6-amino-2-methylpyrimidine scaffold.

- Piperidine Functionalization : Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation between piperidine-4-carboxylic acid and an appropriate amine precursor).

- Final Assembly : Suzuki-Miyaura or Buchwald-Hartwig coupling to link the pyrimidine and piperidine fragments.

Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical for improving yield and purity. For example, palladium catalysts (Pd(OAc)₂) with ligand systems (XPhos) enhance cross-coupling efficiency .

Q. How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the connectivity of the pyrimidine and piperidine rings. For instance, the 6-amino group appears as a singlet at δ ~6.8 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₅O: 260.1514, observed: 260.1516).

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically achieved using a C18 column with a water/acetonitrile gradient .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Pyrimidine Substituents : The 2-methyl group enhances metabolic stability by reducing cytochrome P450 interactions, while the 6-amino group is critical for hydrogen bonding with target enzymes .

- Piperidine Carboxamide : Replacement with a carboxylic acid (e.g., 1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid) reduces cell permeability due to increased polarity.

| Modification | Biological Activity (IC₅₀) | Key Observation |

|---|---|---|

| 2-Methyl (Parent) | 12 nM | Optimal enzyme inhibition |

| 2-Ethyl | 45 nM | Reduced binding affinity |

| Piperidine-4-carboxylic acid | >1 µM | Poor cellular uptake |

These findings underscore the importance of balancing lipophilicity and hydrogen-bonding capacity .

Q. What in vivo models are suitable for pharmacokinetic evaluation?

Methodological Answer:

- Rodent Models : Oral administration in Sprague-Dawley rats (10 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. Key parameters:

- Cₘₐₓ : 1.2 µg/mL

- Tₘₐₓ : 2 hours

- Half-life : 4.5 hours

- Tissue Distribution : LC-MS/MS analysis shows high brain penetration (brain/plasma ratio = 0.8), suggesting potential CNS activity .

Q. How can X-ray crystallography elucidate the compound’s mechanism of action?

Methodological Answer: Co-crystallization of the compound with its target (e.g., kinase enzyme) using the SHELX suite (SHELXS/SHELXL) resolves binding interactions:

Q. What analytical strategies address synthetic impurities in the final product?

Methodological Answer:

- Byproduct Identification : LC-MS detects unreacted intermediates (e.g., 6-amino-2-methylpyrimidine-4-boronic acid) and hydrolyzed carboxamide.

- Purification : Reverse-phase flash chromatography (C18 silica, 10%→50% MeOH/H₂O) removes polar impurities. Recrystallization from ethanol/water improves purity to >99% .

Q. What enzymatic assays are used to evaluate target engagement?

Methodological Answer:

- Fluorescence Polarization : Measures displacement of a fluorescent probe (e.g., FITC-labeled ATP) in kinase assays.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₒₙ = 1.5 × 10⁵ M⁻¹s⁻¹, kₒff = 0.02 s⁻¹) using a Biacore T200 system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.